molecular formula C16H15ClN4O3S2 B6529110 3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine CAS No. 946238-77-3

3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine

Cat. No.: B6529110
CAS No.: 946238-77-3
M. Wt: 410.9 g/mol
InChI Key: YGLVUOYHSIFYTH-UHFFFAOYSA-N
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Description

3-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted at the 4-position with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. The pyridazine core is further functionalized with a furan-2-yl group at the 6-position. This structural motif is characteristic of bioactive heterocyclic compounds, with pyridazine derivatives historically demonstrating anti-inotropic, anti-bacterial, and anti-viral activities .

Properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c17-14-4-6-16(25-14)26(22,23)21-9-7-20(8-10-21)15-5-3-12(18-19-15)13-2-1-11-24-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLVUOYHSIFYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several pyridazine and piperazine derivatives, which are explored below with supporting

Key Comparative Insights

Sulfonyl Group Variations: The target compound’s 5-chlorothiophen-2-ylsulfonyl group distinguishes it from analogs like 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone , which features a dichlorophenylsulfonyl moiety.

Heterocyclic Substituents: The 6-furan-2-yl group in the target compound contrasts with the phenyl group in 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone . Furan rings, being oxygen-containing heterocycles, may improve solubility but reduce steric bulk compared to phenyl groups.

Biological Activity Trends: Compounds with chlorinated aromatic substituents (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) exhibit documented anti-bacterial and anti-viral activities , suggesting the target compound’s 5-chlorothiophene group could confer similar properties. Fluorophenyl-piperazine derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) demonstrate anti-platelet aggregation effects , highlighting the role of electron-withdrawing substituents in modulating bioactivity.

Synthetic Accessibility: The target compound’s synthesis likely parallels routes used for 3-chloro-6-substituted pyridazines (e.g., hydrolysis and sulfonylation steps in ethanol or acetone with K₂CO₃ as a base) .

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